Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Historical Evolution of Bicyclo[2.1.1]Hexane Derivatives in Medicinal Chemistry
Bicyclo[2.1.1]hexane derivatives have emerged as critical scaffolds in drug design due to their ability to rigidify flexible cyclopentane-based structures. Cyclopentanes, while common in pharmaceuticals (ranked 18th among drug rings), suffer from conformational flexibility, which can reduce target affinity and metabolic stability. The introduction of bicyclo[2.1.1]hexanes addresses these limitations by locking substituents into defined spatial arrangements. Early syntheses relied on crossed [2 + 2] cycloadditions, but these were limited to bridgehead-substituted products. Advances in photochemical methods, such as visible light-driven intramolecular [2 + 2] cycloadditions, enabled scalable production of 2,5-disubstituted variants, paving the way for derivatives like ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.
Table 1: Key milestones in bicyclo[2.1.1]hexane derivative development
Structural Significance of Iodomethyl and Octyl Substituents in Saturated Bioisosteres
The iodomethyl and octyl groups in this compound serve distinct roles:
- Iodomethyl : Introduces a polarizable halogen atom, enhancing reactivity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Its steric bulk also influences the bicyclic core’s conformational dynamics.
- Octyl : A long alkyl chain that improves lipid solubility, aligning with bioisosteric strategies to replace ortho-substituted benzenes. Saturated bioisosteres like this reduce metabolic oxidation risks while maintaining similar spatial occupancy.
Structural comparison of bioisosteres
| Feature | ortho-Substituted Benzene | Bicyclo[2.1.1]hexane Derivative |
|---|---|---|
| Conformational flexibility | High | Low (rigidified) |
| Metabolic stability | Low (prone to oxidation) | High |
| Synthetic versatility | Moderate | High (diverse functionalization) |
Role of Ethyl Ester Functionality in Modulating Pharmacokinetic Profiles
The ethyl ester group serves as a prodrug motif, improving oral bioavailability by increasing lipophilicity. Carboxylesterases in the liver and intestine hydrolyze the ester to its active carboxylic acid form. This strategy is widely used in antivirals (e.g., oseltamivir) and statins to enhance absorption.
Pharmacokinetic advantages of ethyl esters
- Enhanced absorption : LogP increases by ~1.5–2 units compared to carboxylic acids.
- Controlled hydrolysis : Liver-specific carboxylesterase 1 (hCE1) ensures targeted activation.
Table 2: Impact of esterification on drug properties
| Parameter | Carboxylic Acid | Ethyl Ester Derivative |
|---|---|---|
| LogP | 1.2 | 3.1 |
| Oral bioavailability | <10% | 50–80% |
Properties
Molecular Formula |
C17H29IO3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H29IO3/c1-3-5-6-7-8-9-10-14-17(15(19)20-4-2)11-16(12-17,13-18)21-14/h14H,3-13H2,1-2H3 |
InChI Key |
LUGZKVQNPUHPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C2(CC(C2)(O1)CI)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be initiated using photochemical methods, such as the use of a mercury lamp . The iodomethyl group is introduced through halogenation reactions, often using reagents like iodine and a suitable halogen carrier.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related bicyclo[2.1.1]hexane derivatives, emphasizing substituent differences and their implications:
*Estimated based on substituent contributions.
Key Differences and Implications
a) Reactivity and Stability
- Iodomethyl vs. Azidomethyl/Aminomethyl: The iodine atom in the target compound is a superior leaving group compared to azide or amine, enabling efficient nucleophilic substitution (e.g., Suzuki coupling) . However, iodinated derivatives are less stable under reducing conditions than azides or amines .
- Octyl Chain vs. Aromatic Groups : The octyl group increases lipophilicity (logP ~5.2*), favoring membrane penetration but reducing aqueous solubility. In contrast, phenyl or dichlorophenyl substituents enhance rigidity and enable π-π stacking in protein-binding pockets .
c) Pharmacological Potential
Biological Activity
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 338.18 g/mol. Its structure features an ethyl ester functional group, an iodomethyl substituent, and a bicyclo[2.1.1]hexane core, contributing to its distinctive chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : Initial steps often include constructing the bicyclic framework.
- Introduction of Functional Groups : The iodomethyl and octyl groups are introduced via nucleophilic substitution reactions.
Common reagents include iodine, ethyl alcohol, and various catalysts under controlled temperatures to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound exhibits binding affinity to various biological receptors and enzymes, which can modulate their activity.
- Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, enhancing its reactivity with biological targets.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens.
- Insecticidal Properties : Similar compounds have been validated for their insecticidal activities, suggesting potential applications in agrochemicals.
Comparative Analysis with Related Compounds
A comparison with other bicyclic compounds reveals unique features that may enhance biological interactions:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Lacks iodomethyl group; simpler structure | |
| Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Larger cycloalkyl substituent; different steric effects | |
| Ethyl 3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Contains isopropyl group; different reactivity |
Applications in Medicinal Chemistry
This compound has been investigated for its potential use in drug development due to its unique structural characteristics:
- Drug Development : It serves as a building block for synthesizing more complex molecules that may have therapeutic benefits.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Light intensity (photoreactions) | 300–400 nm | Ensures efficient cyclization |
| Reaction time (iodination) | 12–24 hrs | Balances substitution vs. side reactions |
| Catalyst loading (coupling) | 5–10 mol% Pd | Minimizes cost and byproducts |
Basic: How is the structural integrity of this compound validated?
Q. Methodological Approach :
- X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to confirm bond lengths/angles, particularly the strained bicyclic framework .
- NMR Analysis : H and C NMR to verify substituent positions (e.g., iodomethyl δ ~3.5–4.0 ppm; octyl chain δ ~0.8–1.5 ppm) .
- HRMS : Confirm molecular weight (CHIO; expected [M+H] = 409.08) .
Common Pitfalls : Crystallization challenges due to hydrophobic octyl chains; use mixed solvents (hexane:EtOAc) for slow evaporation .
Advanced: How can conflicting reactivity data (e.g., substitution vs. elimination) be resolved during iodomethyl group modification?
Contradiction : Iodomethyl groups may undergo elimination (forming alkenes) under basic conditions instead of substitution.
Resolution Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) reduce elimination .
- Temperature Control : Lower temps (0–25°C) suppress elimination pathways.
- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .
Case Study : In a 2024 synthesis, substituting DMF with THF at 0°C increased substitution yield from 45% to 78% .
Advanced: What computational methods predict the compound’s bioactivity or material properties?
Q. Methodology :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to assess strain energy (~25 kcal/mol for bicyclic core) and reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) using GROMACS, focusing on iodomethyl’s hydrophobic/electrostatic contributions .
- ADMET Prediction : Tools like SwissADME predict logP ~4.2 (high lipophilicity) and moderate blood-brain barrier permeability, suggesting CNS applications .
Validation : Compare computational CCS (Collision Cross Section) values with experimental IM-MS data to confirm conformational stability .
Basic: What safety protocols are essential when handling this compound?
Key Hazards : Acute toxicity (oral LD ~200 mg/kg in rodents), skin irritation, and iodine volatility .
Mitigation :
- PPE : Nitrile gloves, lab coat, and fume hood for iodomethyl handling.
- Storage : Inert atmosphere (argon), amber glass vials at –20°C to prevent light/thermal degradation .
- Waste Disposal : Neutralize with 10% NaSO to reduce iodide toxicity before disposal .
Advanced: How can structure-activity relationships (SAR) guide its application in drug discovery?
Q. SAR Insights :
- Iodomethyl Group : Enhances halogen bonding with target proteins (e.g., kinase ATP pockets) but increases metabolic instability.
- Octyl Chain : Modulates logP for membrane permeability; truncation to hexyl improves solubility while retaining activity .
- Bicyclic Core : Strain energy (~20 kcal/mol) may mimic bioactive conformations in natural products (e.g., cubane analogs) .
Case Study : Replacing iodomethyl with azidomethyl (click chemistry handle) retained target affinity (IC ~50 nM) but improved in vivo stability .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives?
Challenges : The bicyclic core may have multiple stereocenters (e.g., 1R,4S configurations).
Solutions :
- Chiral Catalysts : Use Ru-phox complexes in asymmetric hydrogenation (e.g., 95% ee achieved in 2023 study) .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for resolution .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .
Basic: What analytical techniques quantify purity and degradation products?
Q. Protocol :
- HPLC-PDA : C18 column, gradient elution (ACN:HO), detects iodomethyl oxidation products (RT ~8.2 min) .
- TLC : Silica gel 60 F, hexane:EtOAc (7:3); visualize with UV (254 nm) or iodine vapor .
- Karl Fischer Titration : Monitors moisture content (<0.1% for hygroscopic ester groups) .
Advanced: How does this compound compare to bioisosteres in medicinal chemistry?
Q. Bioisostere Analysis :
| Feature | This Compound | Cubane Bioisostere |
|---|---|---|
| Strain Energy | ~25 kcal/mol | ~40 kcal/mol |
| logP | 4.2 | 3.8 |
| Metabolic Stability | Moderate (t ~2h) | High (t ~6h) |
| Synthetic Accessibility | Moderate (5 steps) | Low (8+ steps) |
Application : The lower strain energy allows easier functionalization than cubanes, making it suitable for fragment-based drug design .
Advanced: What role do computational models play in reaction optimization?
Q. Case Study :
- Quantum Mechanics (QM) : Predicts transition states for photocycloaddition, identifying optimal dihedral angles (~30°) for bicyclic formation .
- Machine Learning (ML) : Bayesian optimization models screen solvent/catalyst combinations, reducing trial runs by 60% in a 2024 study .
- Kinetic Modeling : Fits time-course data to Arrhenius equations, revealing rate-limiting steps (e.g., iodination at 70°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
